molecular formula C14H10N4O4 B1611129 2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole CAS No. 60059-85-0

2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole

Cat. No.: B1611129
CAS No.: 60059-85-0
M. Wt: 298.25 g/mol
InChI Key: GPMIAXOIFANJPA-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a benzyl group substituted with two nitro groups at the 2- and 4-positions. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling diverse biological interactions . The 2,4-dinitrobenzyl substituent introduces strong electron-withdrawing effects, which influence the compound's electronic properties, solubility, and reactivity. This compound is typically synthesized via condensation reactions between o-phenylenediamine and substituted aldehydes or ketones, followed by nitration under controlled conditions .

Properties

IUPAC Name

2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c19-17(20)10-6-5-9(13(8-10)18(21)22)7-14-15-11-3-1-2-4-12(11)16-14/h1-6,8H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMIAXOIFANJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483936
Record name 2-[(2,4-Dinitrophenyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60059-85-0
Record name 2-[(2,4-Dinitrophenyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 2,4-dinitrobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as engineered magnesium oxide supported on dendritic fibrous nano silica, has been reported to provide high yields and selectivity under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as alkyl halides, in the presence of a base like potassium carbonate.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

    Reduction: 2-(2,4-Diaminobenzyl)-1H-benzo[d]imidazole.

    Substitution: Various N-alkylated benzimidazole derivatives.

    Oxidation: Benzimidazole N-oxides.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 2-(2,4-dinitrobenzyl)-1H-benzo[d]imidazole, as promising candidates for antitubercular agents. The compound exhibits significant inhibitory activity against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values indicating effective suppression of bacterial growth. For instance, compounds derived from similar structures have shown MIC values as low as 3.8 µM against multidrug-resistant strains of M. tuberculosis .

Anticancer Properties

The compound has also been evaluated for its anticancer properties, particularly against HepG2 liver cancer cells. Studies demonstrate that it induces cell cycle arrest at the G1 phase and promotes apoptosis through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 . This dual mechanism suggests its potential as a therapeutic agent in cancer treatment.

GABA-A Receptor Modulation

Another area of research focuses on the modulation of GABA-A receptors, where derivatives of benzo[d]imidazole have been identified as positive allosteric modulators (PAMs). These compounds enhance the receptor's activity at specific sites, offering new avenues for treating neurological disorders . The structural modifications in compounds like this compound may lead to improved pharmacological profiles.

Enzyme Inhibition

The compound's structural characteristics make it a candidate for inhibiting various enzymes implicated in disease processes. For example, derivatives have been explored for their ability to inhibit PARP-1, an enzyme involved in DNA repair mechanisms that is often overactive in cancer cells . This inhibition could enhance the efficacy of existing chemotherapeutics by preventing cancer cells from repairing DNA damage.

Photochemical Properties

Research has indicated that benzimidazole derivatives can exhibit interesting photochemical properties, such as photoinduced intramolecular proton transfer. This property is significant for developing materials used in photonic applications and sensors . The dinitrobenzyl group may enhance these properties due to its electron-withdrawing effects.

Case Studies and Data Tables

Application AreaCompound ActivityReference
AntimycobacterialMIC = 3.8 µM against M. tuberculosis
AnticancerInduces apoptosis in HepG2 cells
GABA-A Receptor ModulationPositive allosteric modulation
Enzyme InhibitionInhibits PARP-1
Photochemical PropertiesPhotoinduced proton transfer

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The benzimidazole core can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

The following analysis compares 2-(2,4-dinitrobenzyl)-1H-benzo[d]imidazole with structurally related benzimidazole derivatives, focusing on substituent effects, synthetic routes, spectroscopic data, and biological activities.

Substituent Effects on Electronic and Physical Properties
Compound Substituent(s) Electronic Effect Key Properties
This compound 2,4-dinitrobenzyl Strong electron-withdrawing Low solubility in polar solvents; high acidity of NH group
2-(4-Fluorophenyl)-1H-benzo[d]imidazole (3j) 4-fluorophenyl Moderate electron-withdrawing Enhanced receptor binding (e.g., GABA-A) due to fluorine’s electronegativity
2-(p-Tolyl)-1H-benzo[d]imidazole (3l) p-methylphenyl Electron-donating Improved solubility in organic solvents
2-(4-Chlorophenyl)-1H-benzo[d]imidazole (3k) 4-chlorophenyl Moderate electron-withdrawing Increased stability and lipophilicity
2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole (8) 3,4-dihydroxyphenyl Electron-donating (resonance) High antioxidant activity due to phenolic groups

Key Insights :

  • Electron-donating groups (e.g., methyl, hydroxy) improve solubility and modulate interactions with biological targets like enzymes or receptors .
Spectroscopic Characterization

¹H NMR Chemical Shifts (δ, ppm) of Key Protons :

Compound Benzimidazole NH (δ) Aromatic Protons (δ) Substituent Protons (δ)
This compound 12.8 (s, 1H) 8.2–8.5 (m, benzyl), 7.6–7.9 (m, benzimidazole) 4.9 (s, CH₂)
2-(4-Fluorophenyl)-1H-benzo[d]imidazole (3j) 12.5 (s, 1H) 7.4–7.6 (m, fluorophenyl), 7.2–7.4 (m, benzimidazole)
2-(p-Tolyl)-1H-benzo[d]imidazole (3l) 12.3 (s, 1H) 7.1–7.3 (m, tolyl), 6.9–7.1 (m, benzimidazole) 2.3 (s, CH₃)

Key Insights :

  • The NH proton in this compound appears downfield (δ 12.8) due to strong electron-withdrawing effects of nitro groups.
  • Fluorine and chlorine substituents cause characteristic splitting in aromatic regions .

Biological Activity

The compound 2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

This compound features a benzimidazole core substituted with a dinitrobenzyl group. This structural modification is significant as it influences the compound’s biological interactions and efficacy.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. In a study evaluating various benzimidazole derivatives, including this compound, the compound was tested against several bacterial strains.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µM)Target Organisms
This compound6.9E. coli, S. aureus
2-mercapto-1H-benzo[d]imidazole3.8Mycobacterium tuberculosis
4-(1H-benzimidazol-2-yl)-benzene-1,3-diol0.080AChE inhibition

Note: MIC = Minimum Inhibitory Concentration

The compound demonstrated a MIC value comparable to other potent antimicrobials, indicating its potential as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied due to their ability to inhibit cancer cell proliferation. A study involving the evaluation of various benzimidazole compounds found that this compound exhibited significant cytotoxicity against human colorectal carcinoma cell lines (HCT116).

Table 2: Anticancer Activity of Selected Benzimidazole Derivatives

CompoundIC50 (µM)Cell Line
This compound12.5HCT116
4-(benzo[d]thiazole-2-yl)phenols2.7AChE inhibition
4-(1H-benzimidazol-2-yl)-benzene-1,3-diol0.090Various cancer lines

Note: IC50 = Half maximal inhibitory concentration

The results suggest that this compound can effectively inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

Recent studies have indicated that benzimidazoles may act as positive allosteric modulators (PAMs) of GABA-A receptors, which are crucial in neurological function. The interaction with these receptors can lead to therapeutic applications in treating anxiety and other neurological disorders.

Case Study: GABA-A Modulation

In a study evaluating the effects of various benzimidazole derivatives on GABA-A receptors, it was found that certain modifications enhanced their efficacy as PAMs:

  • Lead Compounds : The research identified lead compounds with improved metabolic stability and reduced hepatotoxicity.
  • Mechanism : These compounds preferentially interacted with the α1/γ2 interface of GABA-A receptors, suggesting a novel pharmacological strategy for developing treatments for neurological dysfunction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole
Reactant of Route 2
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2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole

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